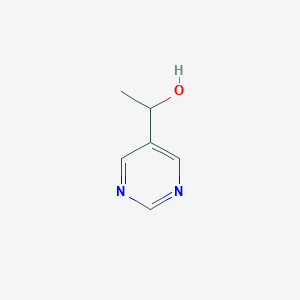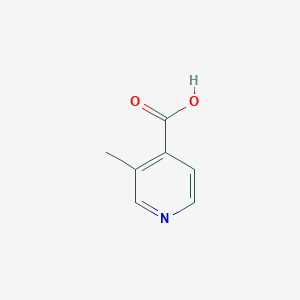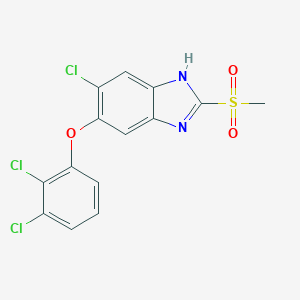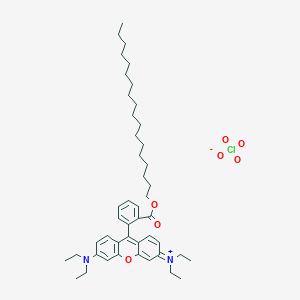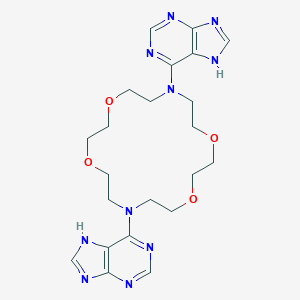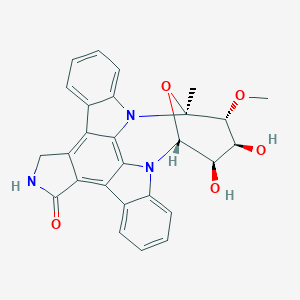
4'-Demethylamino-4',5'-dihydroxystaurosporine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-Demethylamino-4',5'-dihydroxystaurosporine, also known as Gö6976, is a synthetic compound that belongs to the staurosporine family of alkaloids. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential applications in cancer research. In
Wirkmechanismus
The mechanism of action of 4'-Demethylamino-4',5'-dihydroxystaurosporine involves the inhibition of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a key role in signal transduction pathways. Gö6976 binds to the catalytic domain of PKC and prevents its activation, leading to the inhibition of downstream signaling pathways. This inhibition of PKC activity has been shown to induce apoptosis in cancer cells and to have other physiological effects.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer properties, 4'-Demethylamino-4',5'-dihydroxystaurosporine has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation and to have anti-inflammatory properties. It has also been shown to inhibit the expression of endothelial adhesion molecules, which play a key role in the development of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4'-Demethylamino-4',5'-dihydroxystaurosporine in lab experiments is its potency and selectivity for PKC. It has been shown to be a more potent inhibitor of PKC than other staurosporine analogs. However, one of the limitations of using Gö6976 is its potential for off-target effects. It has been shown to inhibit other kinases besides PKC, which could lead to unintended effects.
Zukünftige Richtungen
There are several future directions for the study of 4'-Demethylamino-4',5'-dihydroxystaurosporine. One area of research is the development of new staurosporine analogs with improved selectivity and potency for PKC. Another area of research is the identification of new downstream targets of PKC that could be exploited for therapeutic purposes. Finally, the potential applications of Gö6976 in other areas, such as cardiovascular disease and neurodegenerative diseases, warrant further investigation.
Conclusion:
In conclusion, 4'-Demethylamino-4',5'-dihydroxystaurosporine is a potent inhibitor of protein kinase C that has been extensively studied for its potential applications in cancer research. Its mechanism of action involves the inhibition of PKC, leading to the induction of apoptosis in cancer cells and other physiological effects. While there are advantages and limitations to its use in lab experiments, the potential applications of Gö6976 in other areas warrant further investigation.
Synthesemethoden
The synthesis of 4'-Demethylamino-4',5'-dihydroxystaurosporine involves several steps, including the protection of the hydroxyl groups, the formation of the lactam ring, and the deprotection of the hydroxyl groups. The most commonly used method for the synthesis of Gö6976 is the one-pot synthesis developed by Kiyota et al. (1993). This method involves the reaction of staurosporine with N-methylmorpholine-N-oxide (NMO) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in methanol.
Wissenschaftliche Forschungsanwendungen
4'-Demethylamino-4',5'-dihydroxystaurosporine has been extensively studied for its potential applications in cancer research. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In addition to its anti-cancer properties, Gö6976 has been studied for its potential applications in other areas, such as cardiovascular disease, diabetes, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
155416-34-5 |
|---|---|
Produktname |
4'-Demethylamino-4',5'-dihydroxystaurosporine |
Molekularformel |
C27H23N3O5 |
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
InChI |
InChI=1S/C27H23N3O5/c1-27-24(34-2)22(31)23(32)26(35-27)29-15-9-5-3-7-12(15)18-19-14(11-28-25(19)33)17-13-8-4-6-10-16(13)30(27)21(17)20(18)29/h3-10,22-24,26,31-32H,11H2,1-2H3,(H,28,33)/t22-,23+,24+,26+,27-/m0/s1 |
InChI-Schlüssel |
CCOPBVQTBWBCIK-DYEJEPNJSA-N |
Isomerische SMILES |
C[C@@]12[C@@H]([C@H]([C@H]([C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)O)OC |
SMILES |
CC12C(C(C(C(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)O)OC |
Kanonische SMILES |
CC12C(C(C(C(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)O)OC |
Synonyme |
4'-demethylamino-4',5'-dihydroxy-staurosporine 4'-demethylamino-4',5'-dihydroxystaurosporine MLR 52 MLR-52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



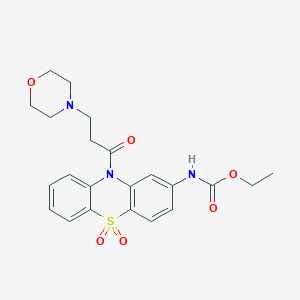
![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)
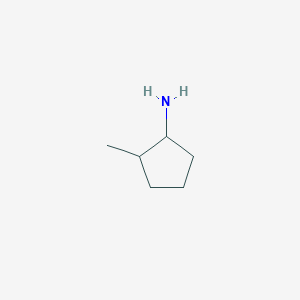
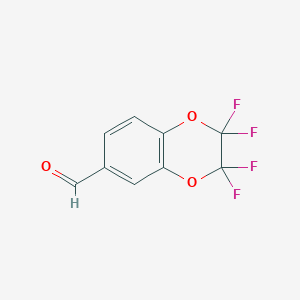
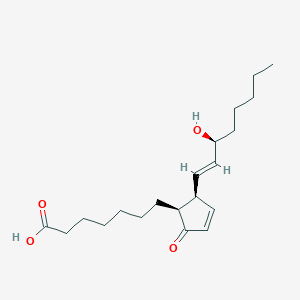
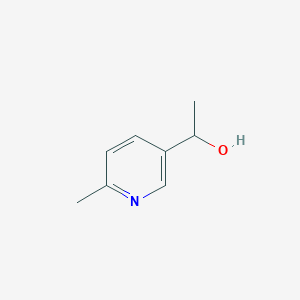
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
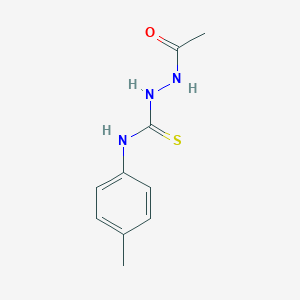
![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)
